molecular formula C14H19NO3 B2833389 N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenoxypropanamide CAS No. 1286732-32-8

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenoxypropanamide

Cat. No. B2833389
CAS RN: 1286732-32-8
M. Wt: 249.31
InChI Key: RFLZKERBUQDDGI-UHFFFAOYSA-N
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Description

“N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenoxypropanamide” is a complex organic compound. It contains a hydroxymethyl group, which is a substituent with the structural formula −CH2−OH . This group consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol . The compound also includes a cyclopropyl group, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves various methods. For instance, a method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile involves adding 3-bromo-neopentyl alcohol in an organic solvent and carrying out a reflux reaction under the effects of Zn powder and a basic catalyst . After the reaction is finished, the temperature is reduced, and alkaline air is introduced to carry out dezincing post-processing .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a hydroxymethyl group attached to a cyclopropyl group, which is a three-membered carbon ring . The general formula for a cycloalkane like cyclopropyl is CnH2n, where n is the number of carbons .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” can be complex. For example, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables the introduction of strained rings on a large panel of primary and secondary alkyl iodides .

Scientific Research Applications

Chemoselective Reactions

Research by Hajji et al. (2002) on chemoselective reactions involving a structurally similar compound highlights the potential for synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines, which could be relevant for the development of new pharmaceuticals or materials with unique properties (Hajji et al., 2002).

Corrosion Inhibition

Leçe et al. (2008) investigated Schiff base compounds containing oxygen, nitrogen, and sulfur donors for corrosion inhibition. This suggests that structurally related compounds could be explored for their potential as corrosion inhibitors in industrial applications (Leçe et al., 2008).

Conversion to Amines

Coutts and Southcott (1990) described the conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement. This type of chemical transformation could be applicable for synthesizing amines from compounds similar to "N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenoxypropanamide" (Coutts & Southcott, 1990).

Catalysis and Hydrogenation

Wang et al. (2011) reported on the selective hydrogenation of phenol and its derivatives over a catalyst, which could indicate potential catalytic applications for related compounds in chemical synthesis or industrial processes (Wang et al., 2011).

Synthesis of Pharmacophores

Kumar et al. (2009) explored the synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. This suggests that similar structural motifs could be used in the design of new therapeutic compounds (Kumar et al., 2009).

Flame Retardant Agents

Wu and Yang (2007) compared different reactive organophosphorus flame retardant agents for cotton, indicating potential applications of related compounds in developing new materials with enhanced fire resistance properties (Wu & Yang, 2007).

Safety and Hazards

The safety data sheet for a similar compound, 1-(Hydroxymethyl)cyclopropaneacetonitrile, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11(18-12-5-3-2-4-6-12)13(17)15-9-14(10-16)7-8-14/h2-6,11,16H,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLZKERBUQDDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CC1)CO)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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